Increased Molecular Complexity and Polar Surface Area vs. Unsubstituted Piperidine-1-sulfonyl chloride
The presence of the methoxymethyl group at the 3-position introduces a significant differentiation in key physicochemical descriptors compared to the parent unsubstituted piperidine-1-sulfonyl chloride . This modification is crucial for modulating drug-like properties such as solubility and permeability. The increased topological polar surface area (TPSA) suggests a potential for enhanced aqueous solubility, a key parameter in both chemical synthesis workup and biological assays .
| Evidence Dimension | Physicochemical Properties (Computed) |
|---|---|
| Target Compound Data | Molecular Weight: 227.71 g/mol; Formula: C7H14ClNO3S; TPSA: 46.6 Ų |
| Comparator Or Baseline | Piperidine-1-sulfonyl chloride: Molecular Weight: 183.66 g/mol; Formula: C5H10ClNO2S; TPSA: 45.8 Ų |
| Quantified Difference | Molecular Weight: +44.05 g/mol; Formula: +C2H4O; TPSA: +0.8 Ų |
| Conditions | Computed properties using standard algorithms (e.g., XLogP3, TPSA) as reported on vendor and database pages. |
Why This Matters
The increased molecular weight and altered TPSA directly influence pharmacokinetic properties and solubility, making this a distinct chemical starting point for optimizing lead compounds.
